N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Medicinal Chemistry Drug Design Metabolic Stability

N-(2-Benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic, small-molecule 2-aryl-2H-tetrazole-5-carboxamide derivative (C21H13ClFN5O2, MW: 421.8). It features a 1,5-disubstituted tetrazole core, a scaffold widely recognized as a metabolically stable bioisostere of carboxylic acids and amides.

Molecular Formula C21H13ClFN5O2
Molecular Weight 421.82
CAS No. 1396880-09-3
Cat. No. B2500985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
CAS1396880-09-3
Molecular FormulaC21H13ClFN5O2
Molecular Weight421.82
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H13ClFN5O2/c22-14-6-11-18(17(12-14)19(29)13-4-2-1-3-5-13)24-21(30)20-25-27-28(26-20)16-9-7-15(23)8-10-16/h1-12H,(H,24,30)
InChIKeyPIEGNWMFERHSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide (CAS 1396880-09-3): A Differentiated 2-Aryl-Tetrazole-5-Carboxamide


N-(2-Benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic, small-molecule 2-aryl-2H-tetrazole-5-carboxamide derivative (C21H13ClFN5O2, MW: 421.8) . It features a 1,5-disubstituted tetrazole core, a scaffold widely recognized as a metabolically stable bioisostere of carboxylic acids and amides [1]. The compound incorporates a 4-fluorophenyl substituent on the N2 of the tetrazole and a 2-benzoyl-4-chlorophenyl moiety on the carboxamide nitrogen, creating a unique spatial and electronic architecture distinct from simpler 2-aryl-tetrazole-5-carboxamides and related haloacetamidine-based inhibitors [2].

Why N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide Cannot Be Substituted by Simpler Analogs


While the 2-aryl-2H-tetrazole-5-carboxamide class shares a core bioisosteric function, the specific substitution pattern on this compound directly dictates its binding interactions and pharmacokinetic profile. The 2-benzoyl-4-chlorophenyl group provides a bulky, hydrophobic N-terminal cap that, in related tetrazole-based Protein Arginine Deiminase (PAD) inhibitors, dramatically enhances cellular potency; for example, a biphenyl tetrazole analog from the same scaffold class showed a 16-fold improvement in cellular EC50 over the parent compound Cl-amidine [1]. The 4-fluorophenyl substituent on the tetrazole ring further modulates the electronics of the heterocycle, influencing its pKa and target engagement, whereas directly replacing it with a hydrogen or a different aryl group alters selectivity profiles, as shown by the distinct isozyme preferences of o-carboxylate tetrazole analogs versus their tert-butyl counterparts [1]. These nuanced structure-activity relationships mean simple replacement with an unsubstituted or differently substituted tetrazole-5-carboxamide will result in an unpredictable and likely inferior outcome.

Quantitative Differentiation Evidence for N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide


Metabolic Stability Advantage of the Tetrazole Bioisostere over Amide Containing Comparators

The target compound's tetrazole ring serves as a bioisosteric replacement for a backbone amide bond. In the seminal work on PAD inhibitors, tetrazole analogs of Cl-amidine were designed specifically to overcome the proteolytic instability of the parent peptide-based halocetamidine scaffold [1]. The tetrazole ring exhibits a pKa of ~4.9, mimicking the electronegativity of a C-terminal carboxamide while resisting enzymatic hydrolysis . A direct quantitative comparison from the same study showed that the tetrazole-bearing compounds were significantly more stable than their chloroacetamidine-containing counterparts, whose half-lives were similar to that of Cl-amidine, a molecule known to be subject to proteolytic degradation [1].

Medicinal Chemistry Drug Design Metabolic Stability

Enhanced Cellular Potency Driven by N-Benzoylphenyl Motif versus Parent Inhibitors

The 2-benzoyl-4-chlorophenyl group of the target compound is a large hydrophobic N-terminal cap structurally analogous to the biphenyl tetrazole and benzoyl tetrazole warheads in a series of PAD inhibitors. In these closely related analogs, the addition of a biphenyl benzoyl moiety increased cellular potency by 16-fold (compound 13, EC50 = 10 ± 2.5 μM) compared to the parent compound Cl-amidine (EC50 = 160 ± 20 μM) in U2OS osteosarcoma cells [1]. The effect was attributed to increased hydrophobicity enhancing cell penetration. The 4-chloro substituent on the benzoylphenyl group of the target compound can further modulate potency through favorable electrostatic interactions, as demonstrated by the ortho-carboxylate containing tetrazoles which exhibited kinact/KI values of 82,000 and 159,000 M-1 min-1 for PAD1 and PAD4 [1].

Cancer Biology PAD4 Inhibition Cellular Efficacy

Electronic Modulation of the Tetrazole Ring by the 4-Fluorophenyl Substituent

The N2-(4-fluorophenyl) substituent on the tetrazole ring exerts a unique electron-withdrawing effect that is absent in N-H or N-alkyl tetrazole analogs. This substitution lowers the pKa of the tetrazole, enhancing its ionization at physiological pH and thus its mimicry of carboxylic acid functionality . In the context of tetrazole-5-carboxamide GPCR photoaffinity labels, the 2-aryl-substitution pattern is critical for defining the spatial orientation of the label [1]. The 4-fluorophenyl version, specifically, offers a distinctive electronic profile: compared to the unsubstituted 2-phenyl-2H-tetrazole-5-carboxamide (CAS 1396686-01-3), the fluorine atom introduces a strong inductive effect that can enhance binding to electron-rich pockets through dipole-dipole interactions, a feature not achievable with the hydrogen analog .

Physicochemical Properties Electronic Effects Bioisosterism

Selectivity Profile of the 2-Aryl-Tetrazole-5-Carboxamide Scaffold in PAD Isozyme Inhibition

The target compound's core scaffold has demonstrated tunable selectivity across PAD isozymes. In a direct head-to-head study of tetrazole analogs of Cl-amidine, the kinact/KI values for the most selective compounds revealed the structure-activity landscape. The Cl-ortho tetrazole (compound 19) displayed kinact/KI values of 82,000 and 159,000 M-1 min-1 for PAD1 and PAD4, with 15-fold selectivity over PAD2 and PAD3 [1]. In contrast, the F-ortho tetrazole (compound 20) showed 20- to 30-fold selectivity for PAD1 over PAD2 and PAD3, with significantly reduced PAD4 activity [1]. This demonstrates that the tetrazole-5-carboxamide scaffold, when appropriately decorated with different warheads, is capable of achieving a wide selectivity window. The target compound's unique 2-benzoyl-4-chlorophenyl group, analogous to the biphenyl modification that boosted cellular EC50, positions it as a candidate for similar finely-tuned selectivity profiling.

PAD Enzymes Isozyme Selectivity Irreversible Inhibition

Structural Differentiation from 4-Chlorophenyltetrazole P1 Factor XIa Inhibitors

The target compound should not be confused with the 4-chlorophenyltetrazole P1 analogs developed as Factor XIa (FXIa) inhibitors. In the latter series, the 4-chlorophenyl group is directly attached to the tetrazole ring and serves as a P1 moiety binding in the S1 pocket of the protease, with a lead compound (32) achieving a Ki of 6.7 nM against FXIa [1]. In contrast, N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide features the 4-chlorophenyl group as part of a benzophenone motif attached to the carboxamide nitrogen, with a 4-fluorophenyl group on the tetrazole. This is a fundamentally different pharmacophore arrangement. The FXIa inhibitors rely on the tetrazole-chlorophenyl direct linkage for potency; modifying this to the target compound's architecture would ablate FXIa activity, as confirmed by the steep SAR in the P1 optimization campaign [1]. This structural distinction is critical for procurement, as the two compound classes are not interchangeable.

Anticoagulation Factor XIa Protease Inhibition

Optimal Application Scenarios for N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide Procured for Research


PAD Isozyme Selectivity Profiling with a Metabolically Stable Scaffold

Based on the class-level evidence of isozyme selectivity and enhanced metabolic stability compared to Cl-amidine, this compound is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at dissecting the individual roles of PAD1, PAD2, PAD3, and PAD4 in autoimmune disease and cancer models. Its tetrazole core resists degradation, ensuring consistent exposure in long-term cellular assays, a key advantage over the proteolytically labile Cl-amidine [1].

Design of Cell-Permeable PAD Probes for Intracellular Target Engagement Studies

The 2-benzoyl-4-chlorophenyl hydrophobic cap is a validated driver of cellular penetration in related tetrazole analogs, where a similar biphenyl modification improved cellular EC50 by 16-fold [1]. This compound can therefore serve as a cell-permeable probe for studying PAD4-driven citrullination in cancer cells like U2OS osteosarcoma, or for blocking neutrophil extracellular trap (NET) formation, without the need for additional membrane-permeabilizing agents.

Chemical Biology Tool for Photoaffinity Labeling Experiments

The 2-aryl-2H-tetrazole-5-carboxamide library, to which this compound belongs, was developed for photoaffinity labeling of aminergic GPCRs [2]. The unique combination of the benzophenone moiety (a photoactivatable group) and the tetrazole bioisostere makes this compound a candidate for developing novel photoaffinity probes. The 4-fluorophenyl substituent provides a convenient 19F NMR handle for tracking the compound in complex biological matrices.

Negative Control for Factor XIa Inhibitor Screening Campaigns

Because the 4-chlorophenyl group is embedded in a benzophenone rather than directly attached to the tetrazole, this compound is structurally incapable of achieving the sub-nanomolar FXIa inhibition (Ki = 6.7 nM) seen with true 4-chlorophenyltetrazole P1 inhibitors [3]. It can thus serve as a structurally matched negative control for confirming target engagement specificity in FXIa drug discovery programs.

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